molecular formula C23H18FN3O4S B2498067 Ethyl 3-(4-fluorophenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-09-2

Ethyl 3-(4-fluorophenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2498067
CAS No.: 851949-09-2
M. Wt: 451.47
InChI Key: IUYDXILNOMDPPD-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorophenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C23H18FN3O4S and its molecular weight is 451.47. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 3-(4-fluorophenyl)-5-[(4-methylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O4S/c1-3-31-23(30)19-17-12-32-21(25-20(28)14-6-4-13(2)5-7-14)18(17)22(29)27(26-19)16-10-8-15(24)9-11-16/h4-12H,3H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYDXILNOMDPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(4-fluorophenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the thieno[3,4-d]pyridazine class and exhibits a complex structure with various functional groups that may contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins involved in disease processes. The unique structural features of the compound facilitate its binding to these targets, potentially leading to therapeutic effects.

Antioxidant Activity

Recent studies have evaluated the antioxidant properties of compounds similar to this compound. For instance, compounds with similar structural motifs have shown significant radical scavenging activity. The IC50 values for these compounds range from 6.261 µM to 2358 µM, indicating varying degrees of effectiveness in neutralizing free radicals .

Anti-Diabetic Activity

The compound has also been investigated for its anti-diabetic potential. In vitro studies demonstrated that derivatives with similar structures exhibited inhibitory effects on alpha-amylase, an enzyme critical for carbohydrate digestion. The IC50 values for these inhibitors ranged from 6.539 µM to 11.27 µM, suggesting promising anti-diabetic properties .

Anti-Cancer Activity

In terms of anti-cancer activity, compounds from the same class have been subjected to cytotoxicity assays against various cancer cell lines. Studies indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values ranging from 5.351 µg/mL to 18.69 µg/mL against HepG2 cells (a liver cancer cell line) . These findings highlight the potential of thieno[3,4-d]pyridazine derivatives as candidates for cancer therapy.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have provided insights into how specific modifications affect biological activity. For example:

  • Fluorine Substitution : Compounds with para-fluoro substitutions demonstrated enhanced radical scavenging capabilities.
  • Chloro Derivatives : Meta-substituted chloro derivatives showed increased inhibitory potential against alpha-amylase due to their electron-withdrawing effects .

Summary of Biological Activities

Activity TypeIC50 RangeReference
Antioxidant6.261 - 2358 µM
Alpha-Amylase Inhibition6.539 - 11.27 µM
Cytotoxicity (HepG2)5.351 - 18.69 µg/mL

Case Study: Antioxidant Properties

In a study examining the antioxidant activity of thieno[3,4-d]pyridazine derivatives, compound 5c was found to have an IC50 value of 6.261 µM , making it one of the most effective radical scavengers among the tested compounds. This suggests that modifications enhancing electron density around the aromatic rings significantly improve antioxidant capacity.

Case Study: Anti-Diabetic Effects

Another study focused on the anti-diabetic properties revealed that compound 5g , with an IC50 value of 6.539 µM , was particularly effective at inhibiting alpha-amylase compared to standard drugs like acarbose. This indicates a promising avenue for developing new anti-diabetic agents based on structural modifications of thieno[3,4-d]pyridazine derivatives.

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